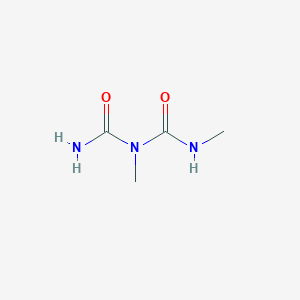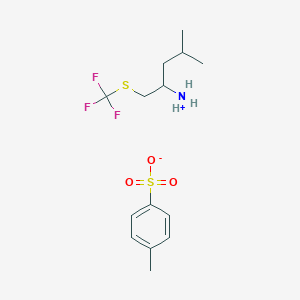
3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate is a unique chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its complex structure, which includes a trifluoromethylsulfanyl group, a butylammonium group, and a tosylate anion. Its unique properties make it a valuable reagent in organic synthesis and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate typically involves multiple steps. One common method includes the reaction of 3-methyl-1-trifluoromethylsulfanylmethyl-butylamine with p-toluenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodide derivatives.
Applications De Recherche Scientifique
3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The butylammonium group provides solubility and facilitates the compound’s interaction with biological molecules. The tosylate anion acts as a leaving group in substitution reactions, enabling the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Methyl trifluoromethanesulfonate: Known for its use as a methylating agent in organic synthesis.
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: An ionic liquid with applications in electrochemistry and materials science.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Another ionic liquid used in various chemical processes.
Uniqueness: 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate stands out due to its unique combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H22F3NO3S2 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;[4-methyl-1-(trifluoromethylsulfanyl)pentan-2-yl]azanium |
InChI |
InChI=1S/C7H14F3NS.C7H8O3S/c1-5(2)3-6(11)4-12-7(8,9)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,3-4,11H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SCUKCQARKNODSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(CSC(F)(F)F)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



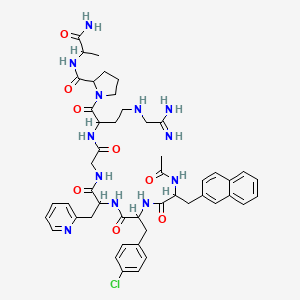

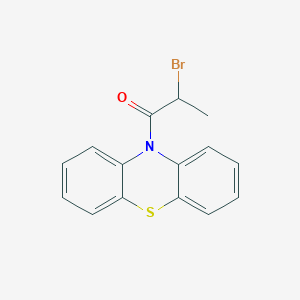
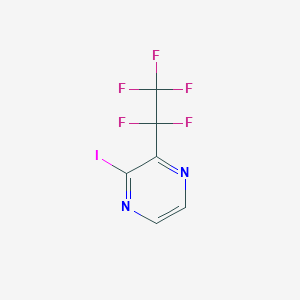

![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)

![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
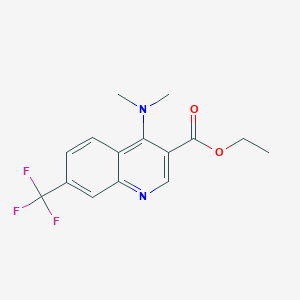
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)

